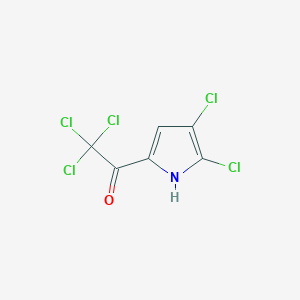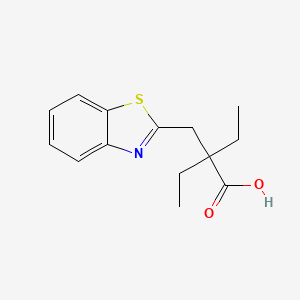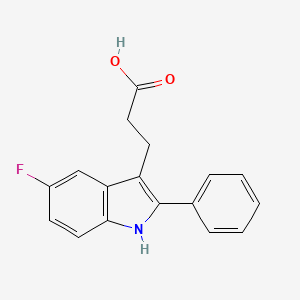
Ácido 3-(5-fluoro-2-fenil-1H-indol-3-il)propanoico
Descripción general
Descripción
3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C17H14FNO2 and its molecular weight is 283.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del ácido 3-(5-fluoro-2-fenil-1H-indol-3-il)propanoico, centrándose en aplicaciones únicas:
Actividades Antiproliferativas
Los derivados del indol se han sintetizado y evaluado por sus efectos de desestabilización de los microtúbulos y sus actividades antiproliferativas contra varias líneas celulares de cáncer humano. Esto incluye la evaluación de su potencial para inhibir el crecimiento de las células cancerosas, lo cual es un aspecto crítico de la investigación y el tratamiento del cáncer .
Actividades Antiinflamatorias y Analgésicas
Algunos derivados del indol se han evaluado por sus actividades antiinflamatorias y analgésicas in vivo. Estas propiedades son significativas para el desarrollo de nuevos medicamentos que pueden aliviar el dolor y reducir la inflamación en diversas afecciones médicas .
Producción de Hormonas Vegetales
El ácido indol-3-acético, un derivado del indol, es una hormona vegetal que se produce por la degradación del triptófano en las plantas superiores. Esto destaca el papel de los derivados del indol en la biología vegetal y sus posibles aplicaciones en la agricultura .
Formación de Biopelículas
Los derivados del indol han estado involucrados en la comunicación célula a célula que mejora la formación de biopelículas en las bacterias. Esto es importante para comprender el comportamiento bacteriano y podría tener implicaciones para controlar las infecciones bacterianas .
Actividades Antimicrobianas
Los derivados del indol sustituidos han mostrado eficacia en la destrucción de células persistentes de diversas bacterias al dañar sus membranas. Esta aplicación es crucial para abordar la resistencia a los antibióticos y tratar las infecciones persistentes .
Actividades Antivirales
Los derivados del indol se han investigado por su actividad antiviral contra una amplia gama de virus de ARN y ADN. Esta investigación es vital para desarrollar nuevos fármacos antivirales que puedan combatir las infecciones virales de manera efectiva .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for the study and application of “3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid” and similar compounds could involve further exploration of their biological potency . For example, N-propargyl-5-fluoroindoline-2,3-dione moiety has been used to obtain isatin-linked triazoles with enhanced biological potency .
Mecanismo De Acción
- The primary target of indole-3-propanoic acid is not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .
- However, indole derivatives, in general, can impact various pathways related to cell growth, inflammation, and metabolism .
Target of Action
Biochemical Pathways
Pharmacokinetics
Researchers should explore its interactions with specific targets and evaluate its effects in relevant biological systems . 🌱🔬
Análisis Bioquímico
Biochemical Properties
3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes in the enzyme structure . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of this compound.
Metabolic Pathways
3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may affect metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is determined by targeting signals and post-translational modifications. This compound may be directed to specific organelles or compartments within the cell, where it exerts its effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.
Propiedades
IUPAC Name |
3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRWQHZTBMDOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257087 | |
| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290832-31-4 | |
| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290832-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
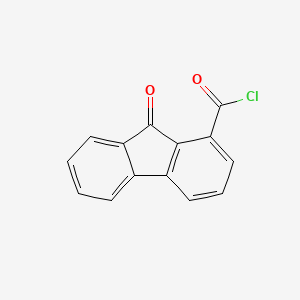
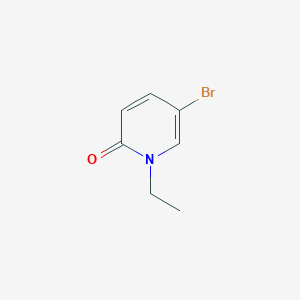
![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)
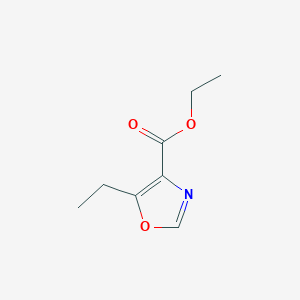
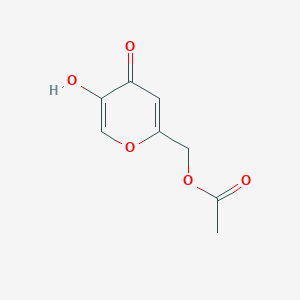
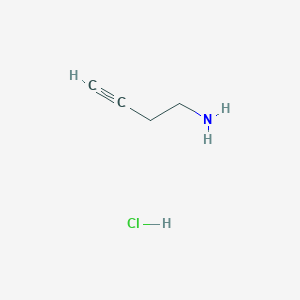
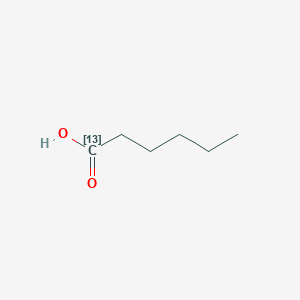
![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)
![(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1340759.png)

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)
